2-Chloro-3-methylcyclopropane-1-carbaldehyde
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Overview
Description
2-Chloro-3-methylcyclopropane-1-carbaldehyde is an organic compound with the molecular formula C5H7ClO. It is a cyclopropane derivative, characterized by the presence of a chloro group and a methyl group attached to the cyclopropane ring, along with an aldehyde functional group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-methylcyclopropane-1-carbaldehyde typically involves the cyclopropanation of suitable precursors One common method is the reaction of 2-chloro-3-methylcyclopropane with a formylating agent under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation processes, utilizing advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-methylcyclopropane-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions to substitute the chloro group.
Major Products Formed
Oxidation: 2-Chloro-3-methylcyclopropane-1-carboxylic acid.
Reduction: 2-Chloro-3-methylcyclopropane-1-methanol.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-3-methylcyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Chloro-3-methylcyclopropane-1-carbaldehyde involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological activity. The chloro group can participate in substitution reactions, altering the compound’s properties and interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorocyclopropane-1-carbaldehyde
- 3-Methylcyclopropane-1-carbaldehyde
- 2-Bromo-3-methylcyclopropane-1-carbaldehyde
Uniqueness
2-Chloro-3-methylcyclopropane-1-carbaldehyde is unique due to the combination of its chloro and methyl substituents on the cyclopropane ring, along with the presence of an aldehyde group
Biological Activity
2-Chloro-3-methylcyclopropane-1-carbaldehyde is an organic compound notable for its unique structural features, including a cyclopropane ring with a chloro substituent and an aldehyde functional group. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities.
Chemical Structure and Properties
The molecular formula of this compound is C5H7ClO. Its structure can be described as follows:
- Cyclopropane Ring : A three-membered carbon ring.
- Chloro Group : A chlorine atom attached to the second carbon of the cyclopropane.
- Methyl Group : A methyl group attached to the third carbon.
- Aldehyde Functional Group : An aldehyde group (-CHO) at the first carbon.
This unique arrangement contributes to its reactivity and biological activity, particularly through the formation of covalent bonds with nucleophilic sites on biomolecules.
The biological activity of this compound is primarily attributed to its mechanism of action involving:
- Covalent Bond Formation : The aldehyde group can react with nucleophiles, such as amines and thiols, leading to the formation of stable adducts. This reactivity may influence various biological pathways.
- Substitution Reactions : The presence of the chloro group allows for potential substitution reactions that can modify the compound's interactions with biological targets.
Biological Activity and Applications
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. Further investigations are needed to quantify this effect and elucidate mechanisms.
- Potential as a Building Block in Drug Synthesis : Due to its unique structure, it serves as a versatile intermediate in the synthesis of more complex pharmaceutical compounds. Its ability to form covalent bonds makes it a candidate for developing inhibitors targeting specific enzymes or receptors.
- Insecticidal Activity : Similar compounds have shown insecticidal properties, suggesting that this compound could also be explored for agricultural applications against pests .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented in the table below:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-Chlorocyclopropane-1-carbaldehyde | Cyclopropane structure; lacks methyl | Limited data available |
3-Methylcyclopropane-1-carbaldehyde | Methyl group present; no chloro substituent | Potentially similar reactivity |
2-Bromo-3-methylcyclopropane-1-carbaldehyde | Bromine instead of chlorine at C2 | Possible increased biological activity |
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of derivatives of this compound. For instance:
- Synthesis Methods : Various synthetic routes have been developed, including cyclopropanation reactions that yield high purity and yield of the compound.
- Biological Evaluation : Investigations into its interactions with biological molecules have highlighted its potential as a lead compound for further drug development. Studies suggest that modifications to its structure could enhance its biological activity and selectivity against specific targets .
Properties
IUPAC Name |
2-chloro-3-methylcyclopropane-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO/c1-3-4(2-7)5(3)6/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCBRMWQXDQUHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C1Cl)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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